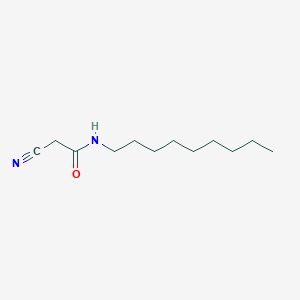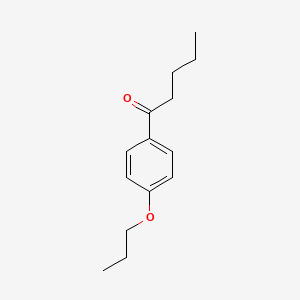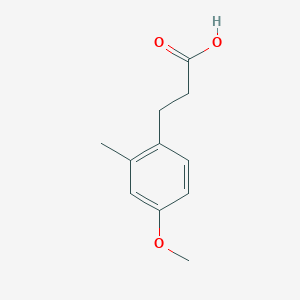
3-((2,6-Dichlorophenyl)sulfonamido)benzoic acid
Vue d'ensemble
Description
The compound "3-((2,6-Dichlorophenyl)sulfonamido)benzoic acid" is a derivative of benzoic acid, which is a well-known structural motif in drug molecules and natural products. The presence of a sulfonamide group suggests potential biological activity, as sulfonamides are known to act as inhibitors for various enzymes, including carbonic anhydrases (CAs) . The dichlorophenyl group may contribute to the compound's physicochemical properties and reactivity.
Synthesis Analysis
The synthesis of related sulfonamide compounds often involves the reaction of chlorosulfonyl compounds with amines or other nucleophiles. For instance, a sulfonamide reagent was synthesized from a chlorosulfonyl precursor and used as a catalyst in organic synthesis . Similarly, the synthesis of "this compound" could involve the reaction of 2,6-dichlorophenyl chlorosulfonate with an appropriate amine, followed by coupling with benzoic acid or its derivatives.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can be complex, with the potential for various tautomeric forms. X-ray crystallography and theoretical calculations are common methods used to determine and predict the structure and tautomerism of such compounds . The sulfonamide group's orientation within the active site of enzymes, such as carbonic anhydrases, can be crucial for their inhibitory activity .
Chemical Reactions Analysis
Sulfonamide compounds can participate in various chemical reactions. For example, sulfonamides have been used as catalysts in the synthesis of xanthene derivatives . The meta-C–H functionalization of benzoic acid derivatives, including sulfonamides, can be achieved using transition-metal catalysis, providing a method for the selective modification of these compounds . The sulfonation and sulfation reactions of chlorophenols and related compounds with sulfuric acid or sulfur trioxide are also relevant, as they can lead to the formation of sulfonic acid derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of "this compound" would likely be influenced by the presence of the sulfonamide and dichlorophenyl groups. Sulfonamides typically exhibit good solubility in polar solvents and can form hydrogen bonds due to the presence of the sulfonamide group . The dichlorophenyl group may contribute to the compound's lipophilicity and could affect its electronic properties, potentially impacting its reactivity and biological activity .
Applications De Recherche Scientifique
Sulfonamides as a Versatile Class in Therapeutics
Sulfonamides, including "3-((2,6-Dichlorophenyl)sulfonamido)benzoic acid," have been recognized for their broad spectrum of therapeutic applications due to the primary sulfonamide moiety. This structural motif is prevalent in many clinically used drugs such as diuretics, carbonic anhydrase inhibitors, antiepileptics, and antipsychotics. Notably, recent developments have introduced novel drugs like apricoxib and pazopanib, showcasing significant antitumor activity. The diversity of sulfonamides' therapeutic applications, including as antiglaucoma agents and in cancer treatment, highlights their importance in drug development. The constant need for novel sulfonamides to act as selective drugs for various conditions underlines the potential for future drugs incorporating this privileged structural motif (Carta, Scozzafava, & Supuran, 2012).
Antioxidant Capacity and Chemical Reactivity
The chemical reactivity of sulfonamides, including "this compound," in antioxidant capacity assays like ABTS/PP decolorization has been explored to understand their interaction with radicals. This research indicates that sulfonamides can participate in specific reactions, contributing to the total antioxidant capacity, which is essential for tracking changes in antioxidant systems during storage and processing. Such insights are valuable for the development of sulfonamide-based antioxidants (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Diuretics with Carbonic Anhydrase Inhibitory Action
Exploring the role of sulfonamides as diuretics has revealed their ability to inhibit carbonic anhydrase (CA), impacting treatments for conditions like obesity, cancer, epilepsy, and hypertension. The combination of diuretic sulfonamide CA inhibitors with other therapeutic agents has shown enhanced activity, suggesting a polypharmacological approach to drug development and repositioning. These findings emphasize the therapeutic versatility of sulfonamides, including "this compound," in managing cardiovascular diseases and obesity (Carta & Supuran, 2013).
Environmental Degradation and Analytical Applications
Sulfonamides' presence in the environment and their degradation pathways have been a concern due to their extensive use in agriculture and potential human health impacts. Research has focused on understanding their environmental fate, microbial degradation, and the formation of persistent pollutants. Furthermore, the development of analytical methods, including capillary electrophoresis, for sulfonamides detection reflects the ongoing efforts to monitor and mitigate their environmental impact. These studies contribute to a better understanding of sulfonamides' environmental behavior and the development of effective analytical tools for their detection and quantification (Liu & Avendaño, 2013; Hoff & Kist, 2009).
Mécanisme D'action
Target of Action
It is suggested that the compound is a potential non-steroidal anti-inflammatory drug , which typically work by inhibiting cyclooxygenase enzymes (COX-1 and COX-2) involved in the production of prostaglandins, substances that mediate inflammation in the body.
Mode of Action
As a potential non-steroidal anti-inflammatory drug , it is likely to inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of prostaglandins and mitigating inflammation.
Biochemical Pathways
Given its potential role as a non-steroidal anti-inflammatory drug , it may impact the arachidonic acid pathway, which leads to the production of prostaglandins and other inflammatory mediators.
Result of Action
As a potential non-steroidal anti-inflammatory drug , it is likely to reduce inflammation by inhibiting the production of prostaglandins.
Analyse Biochimique
Biochemical Properties
3-((2,6-Dichlorophenyl)sulfonamido)benzoic acid plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound is known to bind to certain enzymes, potentially inhibiting their activity. For instance, it has been observed to interact with dihydrofolate synthase, an enzyme involved in the folate synthesis pathway . This interaction can lead to the inhibition of the enzyme’s activity, affecting the overall biochemical pathway.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in the inflammatory response, potentially reducing inflammation . Additionally, it can impact cellular metabolism by inhibiting enzymes that play a role in metabolic pathways, leading to changes in metabolite levels and flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to enzymes, leading to their inhibition or activation. For instance, its interaction with dihydrofolate synthase results in the inhibition of this enzyme, thereby affecting the folate synthesis pathway . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies indicating potential cytotoxic effects at higher concentrations . These temporal changes are crucial for understanding the compound’s stability and efficacy in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity . Studies have indicated that there is a threshold beyond which the compound exhibits significant toxic effects, including liver and kidney damage . Understanding these dosage effects is essential for determining the safe and effective use of the compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can affect metabolic flux by inhibiting key enzymes in pathways such as folate synthesis . This inhibition can lead to changes in metabolite levels, impacting overall cellular metabolism. Additionally, the compound’s interactions with other metabolic enzymes can further influence its metabolic fate and efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, and it can bind to serum proteins, influencing its distribution and localization . These interactions are crucial for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action. Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
3-[(2,6-dichlorophenyl)sulfonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO4S/c14-10-5-2-6-11(15)12(10)21(19,20)16-9-4-1-3-8(7-9)13(17)18/h1-7,16H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDNNTAODNWUIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=CC=C2Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70403640 | |
| Record name | T6324920 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
613658-25-6 | |
| Record name | T6324920 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 3-amino-2-(cyanosulfanyl)-3-[4-(4-methoxyphenyl)piperazino]acrylate](/img/structure/B1308666.png)

![5-phenyl-2-{[(E)-2-thienylmethylidene]amino}-3-furonitrile](/img/structure/B1308670.png)


![(Z)-3-[4-(tert-butyl)phenyl]-2-[4-(1H-pyrrol-1-yl)phenyl]-2-propenenitrile](/img/structure/B1308689.png)


![(E)-1-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-4,4,5,5,5-pentafluoro-1-penten-3-one](/img/structure/B1308693.png)


![4-[(Butylthio)methyl]-5-methyl-2-furoic acid](/img/structure/B1308696.png)
![2-[1-Cyano-2-(4-methylphenyl)vinyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1308698.png)